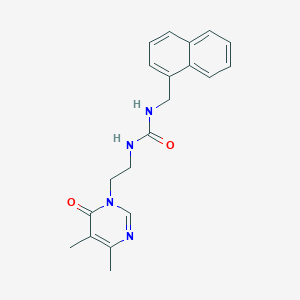

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-14-15(2)23-13-24(19(14)25)11-10-21-20(26)22-12-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,13H,10-12H2,1-2H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZLANNZAICMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)NCC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

Substitution Reactions: Introduction of dimethyl and oxo groups onto the pyrimidine ring using reagents like methyl iodide and oxidizing agents.

Linking the Ethyl Chain: The ethyl chain is attached to the pyrimidine ring via alkylation reactions.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with naphthalen-1-ylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring or the urea moiety are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA: The compound could intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyrimidinone vs. Pyridazinone: The target’s pyrimidinone core (six-membered, two nitrogens) offers distinct electronic properties compared to pyridazinone (six-membered, two adjacent nitrogens).

- Substituent Effects: The 4,5-dimethyl groups on the target’s pyrimidinone donate electrons, stabilizing the ring and possibly modulating interactions with hydrophobic binding pockets. In contrast, the 4-chlorophenyl group on the pyridazinone derivative () introduces electron-withdrawing effects, which could alter charge distribution and reactivity .

Urea Linkage Modifications

- Naphthalen-1-ylmethyl vs. Aryl Groups : The target’s naphthalen-1-ylmethyl group provides extended aromaticity, favoring interactions with hydrophobic regions (e.g., enzyme active sites). However, this may reduce aqueous solubility compared to the dimethoxyphenyl groups in and , where methoxy substituents enhance solubility via hydrogen bonding .

Pharmacokinetic Considerations

- Lipophilicity : The target’s naphthalene moiety likely increases logP, favoring membrane permeability but risking metabolic oxidation. Compounds with methoxy groups () may exhibit better solubility but reduced bioavailability .

- Metabolic Stability : Nitro groups (e.g., ) are prone to reduction, whereas methyl and methoxy groups (target and ) are generally metabolically stable, suggesting improved pharmacokinetics for the target .

Biological Activity

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a pyrimidine ring and a naphthalene moiety, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The compound's structure includes:

- Pyrimidine Ring : Contributes to its biological interactions.

- Urea Moiety : Known for forming hydrogen bonds with biological targets.

- Naphthalene Group : Enhances hydrophobic interactions with protein targets.

Antioxidant Activity

Research indicates that compounds with urea structures often exhibit antioxidant properties. In studies involving related urea derivatives, significant antioxidant activity was observed using various assays:

| Compound | TAC (mM Trolox Equivalents) | FRAP (mM Trolox Equivalents) | DPPH-SA (mM Trolox Equivalents) |

|---|---|---|---|

| 3g | 10.06 ± 1.51 | 16.12 ± 0.29 | 3.86 ± 0.04 |

| 3b | Moderate | Moderate | Moderate |

| 3c | Good | Good | Good |

These results suggest that similar compounds may exhibit comparable antioxidant activities due to their structural similarities .

Enzyme Inhibition

The compound also shows potential as an inhibitor of key enzymes involved in metabolic pathways:

- α-Amylase and α-Glucosidase Inhibition : Compounds structurally related to urea derivatives have demonstrated IC50 values ranging from 18.65 to 28.33 µM for α-amylase and from 17.47 to 29.01 µM for α-glucosidase inhibition . This indicates a promising role in managing diabetes by inhibiting carbohydrate digestion.

The mechanism by which this compound exerts its biological effects may involve:

- Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins or receptors, enhancing binding affinity.

- Hydrophobic Interactions : The naphthalene moiety can interact with hydrophobic pockets in proteins, facilitating the modulation of enzyme activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of urea derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized various benzimidazole urea derivatives and evaluated their antioxidant and enzyme inhibition activities, highlighting the importance of structural features in enhancing biological efficacy .

- In Silico Studies : Molecular docking studies have been employed to predict interactions between these compounds and target enzymes, providing insights into their potential mechanisms of action .

- Comparative Analysis : Research comparing these compounds with existing therapeutics has shown that novel derivatives often possess superior activity profiles against specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea with high purity and yield?

- Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and naphthalene precursors. Key steps include:

- Alkylation of the pyrimidine ring with ethylenediamine derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Urea bond formation via coupling reactions using carbodiimide-based activating agents (e.g., EDC or DCC) .

- Optimization via catalyst selection (e.g., palladium for cross-coupling) and controlled reaction parameters (temperature: 60–80°C, solvent: DMF or THF) to achieve >80% yield .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

Q. How can structural characterization of this compound be systematically validated?

- Answer : A combination of analytical techniques is required:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of the pyrimidine, ethyl linker, and naphthalenylmethyl groups .

- Mass spectrometry (HRMS-ESI) for molecular weight validation (expected [M+H]⁺ ~422.2 g/mol).

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the urea moiety and pyrimidine ring .

- FT-IR to verify carbonyl (C=O) and urea (N-H) functional groups .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) leveraging the pyrimidine ring’s electron-deficient nature and urea’s hydrogen-bonding capacity .

- Quantum mechanical calculations (DFT, B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

- MD simulations (AMBER/CHARMM) to assess stability in biological membranes, focusing on the naphthalene group’s hydrophobicity .

Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?

- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Replicate IC50/EC50 measurements across multiple cell lines (e.g., HEK293, HeLa) .

- Selectivity profiling : Use kinase inhibitor panels or proteome-wide affinity assays to identify off-target binding .

- Meta-analysis : Apply statistical frameworks (e.g., Bayesian inference) to harmonize data from disparate studies .

Q. What experimental design principles optimize structure-activity relationship (SAR) studies for this compound?

- Answer :

- Fragment-based diversification : Modify the pyrimidine’s methyl groups or naphthalene substituents to probe steric and electronic effects .

- DOE (Design of Experiments) : Use factorial designs (e.g., Taguchi methods) to screen reaction conditions (catalyst, solvent, temperature) for derivative synthesis .

- Pharmacophore mapping : Correlate substituent positions with bioactivity using 3D-QSAR models (CoMFA/CoMSIA) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : Key challenges include:

- Racemization risk : The ethyl linker and urea group may undergo stereochemical lability under high-temperature conditions. Mitigate via low-temperature coupling (<40°C) and chiral auxiliaries .

- Purification bottlenecks : Replace column chromatography with continuous-flow crystallization for industrial-scale production .

- Catalyst leaching : Optimize immobilized catalysts (e.g., Pd/C) for reusable, high-yield reactions .

Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Catalytic cross-coupling, DOE | Yield (>80%), Purity (≥95%) | |

| Target Identification | Docking, Kinome screening | Binding affinity (ΔG < -8 kcal/mol) | |

| Pharmacokinetic Profiling | HPLC-MS, PAMPA assay | LogP (~3.5), t₁/₂ (>4h) | |

| Data Contradiction Resolution | Meta-analysis, Replication studies | p-value (<0.05), Effect size (Cohen’s d >0.8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.